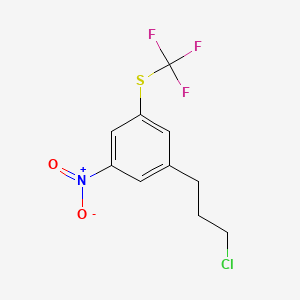

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene

Beschreibung

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is a chloroalkyl-substituted aromatic compound featuring a nitro (-NO₂) group and a trifluoromethylthio (-SCF₃) moiety on the benzene ring. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₀H₉ClF₃NO₂S (molecular weight ~298.7 g/mol) based on structural analogs like 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (C₁₀H₉ClF₃NO₃, MW 283.63 g/mol) . The compound’s reactivity is likely influenced by the electron-withdrawing nitro and -SCF₃ groups, which render the aromatic ring highly electrophilic.

Eigenschaften

Molekularformel |

C10H9ClF3NO2S |

|---|---|

Molekulargewicht |

299.70 g/mol |

IUPAC-Name |

1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |

InChI-Schlüssel |

JVZFZCKFLFFBBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene generally involves:

- Introduction of the trifluoromethylthio group onto a nitro-substituted benzene ring.

- Functionalization of the aromatic ring with a chloropropyl side chain.

- Control of regioselectivity to ensure substitution at the 1, 3, and 5 positions.

Due to the complexity of the trifluoromethylthio group, a common approach is to start from a suitably substituted nitrobenzene or chloronitrobenzene derivative, followed by nucleophilic substitution or radical reactions to install the trifluoromethylthio moiety and the chloropropyl chain.

Key Starting Materials and Intermediates

- 3-Chloro-5-nitrobenzotrifluoride or related trifluoromethyl-substituted nitrobenzenes are common precursors.

- Reduction of nitro groups to amines, followed by diazotization and substitution, is a typical sequence for functional group interconversion.

- Chloropropyl groups are introduced via alkylation reactions using 3-chloropropyl halides or sulfonates.

Detailed Preparation Steps

Preparation of 3-Chloro-5-nitrobenzotrifluoride

- Starting from 4-amino-3-chloro-5-nitrobenzotrifluoride, diazotization with sodium nitrite in sulfuric acid and ethanol at 75 °C yields 3-chloro-5-nitrobenzotrifluoride with yields around 58-77%.

- Reaction conditions: sulfuric acid added dropwise to the amine solution, followed by sodium nitrite addition with gas evolution, stirring at elevated temperature, extraction, and purification by column chromatography.

Introduction of the Trifluoromethylthio Group

- While direct literature on trifluoromethylthio substitution on this aromatic ring is scarce, analogous methods involve nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluoromethylthiolate anion.

- Alternatively, trifluoromethylthio groups can be introduced by reaction of aromatic thiols with trifluoromethylating reagents.

- The trifluoromethylthio substituent is electron-withdrawing and affects reactivity and regioselectivity.

Introduction of the 3-Chloropropyl Side Chain

- Alkylation of the aromatic ring or an amino intermediate with 3-chloropropyl halides under basic conditions can install the chloropropyl substituent.

- For example, nucleophilic substitution of a phenolic or amino group with 3-chloropropyl bromide or chloride in the presence of a base such as potassium carbonate.

- Alternatively, Friedel-Crafts type alkylation with 3-chloropropyl chloride and Lewis acid catalysts may be employed, but regioselectivity must be controlled.

Representative Experimental Data Table

Summary Table of Key Preparation Methods

Final Remarks

While direct literature specifically detailing the preparation of this compound is limited, the synthesis can be reliably designed based on well-documented aromatic substitution and functional group transformation methods applied to structurally related trifluoromethyl and chloronitrobenzene compounds. Optimization of each step’s conditions is essential to maximize yield and purity. The use of catalytic hydrogenation, diazotization, nucleophilic aromatic substitution, and alkylation reactions forms the backbone of the synthetic approach.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The trifluoromethylthio group can be modified through reduction reactions.

Substitution: The 3-chloropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the 3-chloropropyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the 3-chloropropyl group can yield various derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Nitro vs. Ethoxy/Trifluoromethoxy

The target compound’s nitro group distinguishes it from analogs such as 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethylthio)benzene (CAS 1806611-74-4) and 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (CAS 1804070-58-3) . Key differences include:

The nitro group enhances electrophilicity, making the target compound more reactive in substitution reactions compared to ethoxy-containing analogs. Conversely, the trifluoromethylthio (-SCF₃) group increases lipophilicity and metabolic stability compared to trifluoromethoxy (-OCF₃) derivatives, which are more polar .

Spectroscopic Properties

NMR data for simpler analogs provide insight into expected signals for the target compound:

Biologische Aktivität

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is a synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. The presence of the trifluoromethylthio group is particularly noteworthy due to its influence on biological activity, including antibacterial and anticancer properties.

- Molecular Formula : C10H9ClF3NO2S

- Molecular Weight : 299.7 g/mol

- CAS Number : 1804251-63-5

The trifluoromethylthio group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can affect various biological pathways, potentially leading to antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, the minimum inhibitory concentrations (MICs) for related compounds against Bacillus mycoides, Escherichia coli, and Candida albicans were notably low, indicating strong antibacterial activity. Specifically, compounds with similar structural features showed MIC values as low as 4.88 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against various human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). For example, related compounds have shown IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. Notably, one compound exhibited an IC50 value of 22.4 μM against the PACA2 cell line, demonstrating promising anticancer activity .

Case Studies

- Antibacterial Efficacy : In a comparative study, several trifluoromethyl-substituted compounds were evaluated for their antibacterial properties. The study found that those with higher lipophilicity and specific electronic characteristics exhibited enhanced activity against gram-negative bacteria .

- Cancer Cell Line Studies : A series of experiments were conducted to assess the effects of trifluoromethyl-thio-substituted compounds on cancer cell lines. The results indicated significant down-regulation of key genes involved in tumor progression when treated with these compounds, suggesting a mechanism involving modulation of gene expression related to cancer pathways .

Data Table: Biological Activity Summary

| Compound Name | MIC (µg/mL) | IC50 (µM) | Target Cell Lines |

|---|---|---|---|

| This compound | 4.88 | 22.4 | PACA2 |

| Compound A | 10 | 44.4 | HCT116 |

| Compound B | 5 | 17.8 | HePG2 |

| Doxorubicin | - | 52.1 | PACA2 |

Q & A

Advanced Research Question

- Byproduct Analysis : Use LC-MS or GC-MS to detect common impurities such as over-nitrated derivatives or dechlorinated intermediates .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

- Process Control : Optimize reaction time and temperature to suppress side reactions (e.g., reduce nitration time to prevent di-nitration) .

What role does this compound play in heterocyclic synthesis, particularly for triazole derivatives?

Advanced Research Question

The chloropropyl chain enables click chemistry applications. For example:

- Azide-Alkyne Cycloaddition : React with sodium azide to form an azide intermediate, followed by copper-catalyzed cycloaddition with alkynes to yield 1,2,3-triazoles .

- Yield Optimization : Use Cu(I) catalysts (e.g., CuBr) and inert atmospheres to achieve >90% conversion.

How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Advanced Research Question

- Dynamic Effects : Rotameric equilibria in the chloropropyl chain may cause splitting variations. Variable-temperature NMR can freeze conformers for clearer analysis .

- Solvent Effects : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or polarity impacts on chemical shifts.

What strategies ensure the compound’s stability during storage and handling?

Basic Research Question

- Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the -SCF₃ group .

- Handling : Avoid prolonged exposure to moisture or light. Confirm stability via periodic HPLC analysis.

How can computational chemistry predict the compound’s reactivity in further functionalization?

Advanced Research Question

- DFT Calculations : Model Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s para position may be prone to reduction .

- MD Simulations : Study solvent interactions to predict solubility or aggregation behavior.

What analytical methods are suitable for quantifying trace impurities in bulk samples?

Advanced Research Question

- UPLC-MS/MS : Achieve ppb-level detection limits for chlorinated byproducts .

- ICP-OES : Monitor heavy metal catalysts (e.g., Cu, Ag) residual from synthesis.

How does the electron-withdrawing trifluoromethylthio group influence the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.